4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one
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Overview
Description
This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria . It is also an intermediate for the synthesis of Itraconazole, an Antifungal .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step protocol. For instance, the synthesis of a related compound, 2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, involves a three-step protocol .Molecular Structure Analysis
The molecular structure of similar compounds has been assigned by HRMS, IR, 1H, and 13C NMR experiments . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis
The compound with the best AChE activity was found to be a compound with a p-methylphenyl group, which showed competitive inhibition . Kinetic study was also performed for the compounds with the highest BChE inhibitory activities .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the compound 4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline has a molecular weight of 283.37 .Scientific Research Applications
Antimicrobial Activities
Some research focuses on the synthesis of novel compounds with potential antimicrobial activities. For instance, derivatives have been synthesized for their potential against various microorganisms, indicating the broad applicability of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Chemical Synthesis and Characterization
The chemical synthesis and structural characterization of related compounds have been detailed, highlighting methods for obtaining such compounds with specific substitutions and modifications. These syntheses contribute to a deeper understanding of the compound's structure-activity relationships (Wujec & Typek, 2023).
Bacterial Persister Targeting
A study demonstrated the selective killing of bacterial persisters by a chemical compound without affecting normal antibiotic-sensitive cells. This research provides insight into novel strategies for tackling antibiotic resistance by targeting bacterial persisters, a significant challenge in infectious disease treatment (Kim et al., 2011).
Receptor Antagonist Development
Research into the development of receptor antagonists includes the synthesis of piperazine derivatives evaluated as 5-HT7 receptor antagonists. Such studies contribute to the pharmaceutical sciences by identifying potential new therapies for neurological disorders (Yoon et al., 2008).
Metabolite Identification
Investigations into the metabolites of related compounds have been conducted to understand their biotransformation in organisms better. This research is crucial for drug development, providing insights into the metabolic fate of pharmaceutical compounds (Kawashima et al., 1991).
Mechanism of Action
Target of Action
It’s worth noting that piperazine, a structural motif found in this compound, is commonly found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Piperazine derivatives have been reported to exhibit various modes of action depending on the disease state they are targeting .
Biochemical Pathways
Piperazine derivatives have been reported to interact with various biochemical pathways depending on their specific targets .
Pharmacokinetics
Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance . .
Result of Action
Piperazine derivatives have been reported to exhibit various effects depending on their specific targets .
Safety and Hazards
Future Directions
Future research could focus on the development of acetylcholinesterase inhibitor compounds. For instance, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures have been synthesized and their IC50, Ki, and inhibition types have been determined . Molecular docking studies have shown promising results .
Properties
IUPAC Name |
4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-16-13-17(2)23-19(14-22(27)29-24(23)18(16)3)15-25-9-11-26(12-10-25)20-5-7-21(28-4)8-6-20/h5-8,13-14H,9-12,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVENCWCMNMOJNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1C)CN3CCN(CC3)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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